Welcome to the BenchChem Online Store!
molecular formula C26H40N2O B039793 5-(Octyloxy)-2-(4-octylphenyl)pyrimidine CAS No. 121640-97-9

5-(Octyloxy)-2-(4-octylphenyl)pyrimidine

Cat. No. B039793
M. Wt: 396.6 g/mol
InChI Key: GQQFQIIFWLXSCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04906400

Procedure details

To 5-hydroxy-2-(4-octylphenyl)pyrimidine (5 g, 0.018 mol) were added ethanol (50 ml), octyl iodide (12.6 g, 0.053 mol) and diazabicyclo[5.4.0]undec-7-ene (0.053 mol), followed by refluxing the mixture for 4 hours, dissolving the reaction mixture in toluene, sufficiently washing the solution with 2N-NaOH aqueous solution, further washing it with water, distilling off toluene and recrystallizing the residue from methanol (75 ml) to obtain 5-octyloxy-2-(4-octylphenyl)pyrimidine (5 g). This product exhibited liquid crystalline properties and its phase transition points were as follows: ##STR19##
Name
5-hydroxy-2-(4-octylphenyl)pyrimidine
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
12.6 g
Type
reactant
Reaction Step One
Name
diazabicyclo[5.4.0]undec-7-ene
Quantity
0.053 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:3]=[N:4][C:5]([C:8]2[CH:13]=[CH:12][C:11]([CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH3:21])=[CH:10][CH:9]=2)=[N:6][CH:7]=1.C(O)C.[CH2:25](I)[CH2:26][CH2:27][CH2:28][CH2:29][CH2:30][CH2:31][CH3:32].N12CCCC=C1CCCCN2>C1(C)C=CC=CC=1>[CH2:25]([O:1][C:2]1[CH:7]=[N:6][C:5]([C:8]2[CH:13]=[CH:12][C:11]([CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH3:21])=[CH:10][CH:9]=2)=[N:4][CH:3]=1)[CH2:26][CH2:27][CH2:28][CH2:29][CH2:30][CH2:31][CH3:32]

Inputs

Step One
Name
5-hydroxy-2-(4-octylphenyl)pyrimidine
Quantity
5 g
Type
reactant
Smiles
OC=1C=NC(=NC1)C1=CC=C(C=C1)CCCCCCCC
Name
Quantity
50 mL
Type
reactant
Smiles
C(C)O
Name
Quantity
12.6 g
Type
reactant
Smiles
C(CCCCCCC)I
Name
diazabicyclo[5.4.0]undec-7-ene
Quantity
0.053 mol
Type
reactant
Smiles
N12NCCCCC2=CCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
by refluxing the mixture for 4 hours
Duration
4 h
WASH
Type
WASH
Details
sufficiently washing the solution with 2N-NaOH aqueous solution
WASH
Type
WASH
Details
further washing it with water
DISTILLATION
Type
DISTILLATION
Details
distilling off toluene
CUSTOM
Type
CUSTOM
Details
recrystallizing the residue from methanol (75 ml)

Outcomes

Product
Name
Type
product
Smiles
C(CCCCCCC)OC=1C=NC(=NC1)C1=CC=C(C=C1)CCCCCCCC
Measurements
Type Value Analysis
AMOUNT: MASS 5 g
YIELD: CALCULATEDPERCENTYIELD 70%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.